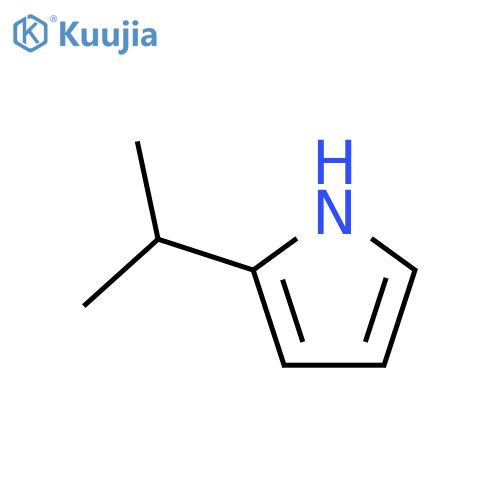Cas no 7696-51-7 (2-(propan-2-yl)-1H-pyrrole)

2-(propan-2-yl)-1H-pyrrole structure
商品名:2-(propan-2-yl)-1H-pyrrole
2-(propan-2-yl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 2-(1-methylethyl)-
- 2-isopropylpyrrole
- 2-(propan-2-yl)-1H-pyrrole
- EN300-333483
- 2-isopropyl-pyrrole
- isopropylpyrrole
- 2-isopropyl-1H-pyrrole
- AKOS006352889
- SCHEMBL75926
- SCHEMBL10233332
- 2-propan-2-yl-1H-pyrrole
- 7696-51-7
- CS-0275324
-
- MDL: MFCD19216854
- インチ: InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3
- InChIKey: YYUISDWOKJLVMA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 109.089149355Da
- どういたいしつりょう: 109.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(propan-2-yl)-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-333483-0.05g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.05g |
$245.0 | 2023-09-04 | ||
| Enamine | EN300-333483-0.1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.1g |
$366.0 | 2023-09-04 | ||
| Enamine | EN300-333483-5.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 5.0g |
$3065.0 | 2023-02-23 | ||
| Enamine | EN300-333483-0.5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.5g |
$824.0 | 2023-09-04 | ||
| Enamine | EN300-333483-1.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-333483-5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 5g |
$3065.0 | 2023-09-04 | ||
| Enamine | EN300-333483-1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$1057.0 | 2023-09-04 | ||
| Enamine | EN300-333483-0.25g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.25g |
$524.0 | 2023-09-04 | ||
| Enamine | EN300-333483-10g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 10g |
$4545.0 | 2023-09-04 | ||
| Enamine | EN300-333483-10.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 10.0g |
$4545.0 | 2023-02-23 |
2-(propan-2-yl)-1H-pyrrole 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
7696-51-7 (2-(propan-2-yl)-1H-pyrrole) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7696-51-7)2-(propan-2-yl)-1H-pyrrole

清らかである:99%
はかる:1g
価格 ($):680.0